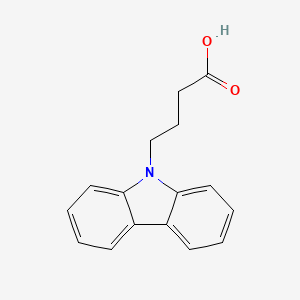

Carbazole butanoic acid

Description

Properties

CAS No. |

90053-09-1 |

|---|---|

Molecular Formula |

C16H15NO2 |

Molecular Weight |

253.29 g/mol |

IUPAC Name |

4-carbazol-9-ylbutanoic acid |

InChI |

InChI=1S/C16H15NO2/c18-16(19)10-5-11-17-14-8-3-1-6-12(14)13-7-2-4-9-15(13)17/h1-4,6-9H,5,10-11H2,(H,18,19) |

InChI Key |

HQAKVYGASUTQHH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Carbazole Butanoic Acid and Analogous Structures

Classical and Modified Carbazole (B46965) Core Syntheses

The carbazole skeleton, consisting of two benzene (B151609) rings fused to a central nitrogen-containing five-membered ring, can be assembled through various established methods. researchgate.net These classical syntheses remain fundamental in organic chemistry for accessing the carbazole core.

The Fischer indole (B1671886) synthesis is a versatile method that can be adapted to produce carbazole structures. The process typically involves the reaction of a phenylhydrazine (B124118) with a cyclic ketone, such as cyclohexanone (B45756), under acidic conditions. uobaghdad.edu.iqderpharmachemica.com This reaction first forms a phenylhydrazone, which then undergoes a mdpi.commdpi.com-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia (B1221849) to yield a tetrahydrocarbazole. researchgate.netderpharmachemica.com The resulting tetrahydrocarbazole can then be dehydrogenated (oxidized) using an oxidizing agent like red lead or under other conditions to form the fully aromatic carbazole ring system. researchgate.net This method is particularly useful for creating substituted carbazoles by starting with appropriately substituted phenylhydrazines or cyclohexanone derivatives. derpharmachemica.com

The Graebe-Ullmann synthesis is a classic method for preparing carbazoles that starts from N-phenyl-o-phenylenediamine or its derivatives. researchgate.netresearchgate.net The synthesis proceeds via diazotization of the starting amine, which leads to the formation of an intermediate 1-phenyl-1,2,3-benzotriazole. google.com This triazole is unstable at elevated temperatures and undergoes thermal or photochemical decomposition, losing a molecule of nitrogen gas to form a diradical intermediate that cyclizes to yield the carbazole. researchgate.netgoogle.comgoogle.com

Another important named reaction is the Bucherer carbazole synthesis . This method utilizes a naphthol, an aryl hydrazine (B178648), and sodium bisulfite to construct the carbazole framework. researchgate.netbeilstein-journals.orgasianpubs.org It is a powerful tool for synthesizing specific carbazole isomers from readily available starting materials. asianpubs.orgbeilstein-journals.org

Carbazoles can be synthesized through the direct cyclization of diphenylamine (B1679370) derivatives. This transformation involves the formation of a carbon-carbon bond between the two phenyl rings. The reaction is typically an oxidative cyclodehydrogenation, which can be promoted photochemically or through catalysis. researchgate.netresearchgate.net Catalytic methods often employ catalysts like platinum or palladium on a support such as alumina (B75360) or silica (B1680970) at high temperatures. nih.gov Photochemical cyclization provides an alternative route where irradiation with UV light induces the ring closure. researchgate.netresearchgate.net The main photoproduct identified from the photolysis of certain related compounds, like diclofenac, is a carbazole acetic acid derivative, demonstrating the utility of this pathway for creating functionalized carbazoles.

On an industrial scale, the primary source of carbazole is coal tar. researchgate.net During the fractional distillation of coal tar, carbazole concentrates in the anthracene (B1667546) oil fraction, which boils at approximately 300-360 °C. mdpi.com This fraction contains a mixture of anthracene, phenanthrene, and carbazole. Various techniques are employed to separate carbazole from these other compounds, including selective crystallization, solvent extraction, and distillation. mdpi.com Modern purification methods may involve high-temperature melt-crystallization to simplify the process and improve safety and efficiency. More recently, ionic liquids have been explored as green and effective extractants for the selective separation of carbazole from coal tar fractions.

Table 1: Comparison of Classical Carbazole Core Syntheses

| Synthesis Method | Starting Materials | Key Reagents/Conditions | Primary Product |

|---|---|---|---|

| Fischer Indole Adaptation | Phenylhydrazine, Cyclohexanone | Acid catalyst (e.g., acetic acid), heat; followed by oxidation. researchgate.netderpharmachemica.com | Tetrahydrocarbazole, then Carbazole. researchgate.net |

| Graebe-Ullmann Synthesis | N-phenyl-o-phenylenediamine | Diazotization (e.g., NaNO₂, HCl), then thermal or photochemical decomposition. researchgate.netgoogle.com | Carbazole. researchgate.net |

| Bucherer Synthesis | Naphthol, Aryl hydrazine | Sodium bisulfite (NaHSO₃), heat. beilstein-journals.orgasianpubs.org | Carbazole. asianpubs.org |

| Diphenylamine Oxidation | Diphenylamine | Catalyst (e.g., Pt/Al₂O₃) and high temperature, or UV light. researchgate.netnih.gov | Carbazole. nih.gov |

Direct Synthesis and Functionalization of Carbazole Butanoic Acid

While the classical methods are excellent for forming the core ring system, the synthesis of a specific derivative like this compound requires strategies to introduce the butanoic acid side chain. The most common target is 4-(9H-carbazol-9-yl)butanoic acid, where the alkyl chain is attached to the nitrogen atom.

The introduction of a butanoic acid chain onto the carbazole nitrogen is typically achieved through N-alkylation. This is a well-established method for functionalizing nitrogen-containing heterocycles. researchgate.net The process generally involves a two-step sequence:

Deprotonation: Carbazole is weakly acidic and can be deprotonated at the nitrogen (N-9) position by a suitable base. Common bases used for this purpose include potassium hydroxide (B78521) (KOH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetone. uobaghdad.edu.iqderpharmachemica.com This step generates the nucleophilic carbazolide anion.

Nucleophilic Substitution: The carbazolide anion then acts as a nucleophile, attacking an electrophilic four-carbon alkylating agent. A highly suitable reagent for this purpose is an ethyl or methyl ester of 4-bromobutanoic acid, such as ethyl 4-bromobutanoate . The carbazolide anion displaces the bromide leaving group in an Sₙ2 reaction, forming an N-C bond and attaching the ethyl butanoate chain to the carbazole nitrogen.

Hydrolysis: The final step is the hydrolysis of the resulting ester to the desired carboxylic acid. This is typically accomplished by heating the ester with an aqueous base like potassium hydroxide, followed by acidification of the reaction mixture to protonate the carboxylate and yield 4-(9H-carbazol-9-yl)butanoic acid.

Modern variations of the N-alkylation step may employ microwave irradiation to significantly reduce reaction times and improve yields. researchgate.net

Table 2: General Strategy for this compound Synthesis via N-Alkylation

| Step | Reaction | Reagents & Conditions | Purpose |

|---|---|---|---|

| 1. Deprotonation | Carbazole → Carbazolide Anion | Carbazole, Base (e.g., KOH, K₂CO₃), Solvent (e.g., DMF). uobaghdad.edu.iqderpharmachemica.com | To generate a potent nucleophile at the nitrogen position. |

| 2. N-Alkylation | Carbazolide + Alkyl Halide → N-Alkylcarbazole Ester | Ethyl 4-bromobutanoate, heat or microwave irradiation. researchgate.net | To attach the butanoate ester chain to the carbazole nitrogen via Sₙ2 reaction. |

| 3. Hydrolysis | N-Alkylcarbazole Ester → this compound | Base (e.g., KOH), H₂O, heat; followed by acid (e.g., HCl). mdpi.com | To convert the ester functional group into the final carboxylic acid. |

Strategies for Butanoic Acid Chain Introduction

Nucleophilic Substitution Reactions

The nitrogen atom of the carbazole ring system can act as a nucleophile, attacking an electrophilic carbon center. This reaction is a fundamental method for the N-alkylation of carbazoles. In a typical procedure, the carbazole is first deprotonated with a suitable base to form the more nucleophilic carbazolide anion. This anion then reacts with an alkyl halide in an SN2 reaction to form the N-substituted carbazole. The choice of base and solvent is critical for the success of this reaction, with common systems including sodium hydride (NaH) or potassium hydroxide (KOH) in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). nih.gov

Reactions Involving Bromobutyrates

To synthesize this compound specifically, an alkylating agent containing a four-carbon ester chain is required. Ethyl 4-bromobutyrate is a common reagent for this purpose. The synthesis involves the reaction of carbazole with ethyl 4-bromobutyrate in the presence of a strong base. nih.gov The initial product is the ethyl ester of this compound. This ester is then subjected to hydrolysis, typically under basic conditions using a reagent like potassium hydroxide, followed by acidification to yield the final this compound. derpharmachemica.com

A study detailed the synthesis of related carbazole derivatives starting with the reaction of carbazole in DMF with ethyl bromoacetate, facilitated by a strong base like NaOH, to form an ester intermediate. nih.gov This principle is directly applicable to the use of ethyl 4-bromobutyrate.

Palladium-Catalyzed Synthetic Routes to Carbazole Derivatives

Palladium catalysis has become an indispensable tool in organic synthesis, offering highly efficient and selective methods for forming the carbazole ring system. These routes often provide access to complex, substituted carbazoles that are difficult to prepare using classical methods.

C-H Activation Methodologies

Palladium-catalyzed C-H activation is a powerful strategy that involves the direct functionalization of carbon-hydrogen bonds. In the context of carbazole synthesis, this typically manifests as an intramolecular cyclization of a diarylamine or a related precursor. nih.govmit.edu This process avoids the need for pre-functionalized starting materials (e.g., with halides or boronic acids), making it an atom-economical approach.

The reaction often proceeds via an intramolecular oxidative C-H amination mechanism. rsc.org For instance, 2-acetaminobiphenyl can be converted to N-acetylcarbazole in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)2), and an oxidant. nih.gov Mechanistic studies suggest these reactions can proceed through a Pd(II)/Pd(IV) catalytic cycle. rsc.org

Table 1: Examples of Pd-Catalyzed C-H Activation for Carbazole Synthesis

| Precursor | Catalyst System | Oxidant | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 2-Acetaminobiphenyl | 5% Pd(OAc)2 | Cu(OAc)2 (1 equiv) | Toluene, 120°C, O2 | ~99% | nih.gov |

| N-Aryl Anilines | Pd(OAc)2 | PhI(OAc)2 | Toluene, 110°C | Up to 94% |

This table is interactive and represents a summary of findings from various sources.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic chemistry, used to form carbon-carbon bonds. youtube.com In carbazole synthesis, it is often employed to construct the biaryl backbone, which is then cyclized to form the carbazole ring. A notable strategy involves the Suzuki coupling of an aryl boronic ester with an aryl halide, followed by a reductive cyclization step. derpharmachemica.comderpharmachemica.com

For example, the synthesis of 9H-Carbazole-1-carboxylic acid has been achieved starting from 3-bromobenzoic acid methyl ester. derpharmachemica.com This was first converted to its corresponding boronic ester and then coupled with 2-bromonitrobenzene using a palladium catalyst. The resulting 2'-Nitro-biphenyl-3-carboxylic acid methyl ester was then cyclized to form the carbazole skeleton. derpharmachemica.com

The Suzuki reaction is also used to functionalize a pre-formed carbazole ring. For instance, N-protected-3-bromo-carbazoles can be coupled with a variety of aryl/heteroaryl boronic acids to synthesize N-Protected-3-aryl/heteroaryl carbazoles, often with high efficiency. rsc.org

Table 2: Suzuki-Miyaura Reaction in Carbazole Synthesis

| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Product Type | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Bromonitrobenzene | 3-(Methoxycarbonyl)phenylboronic acid ester | Pd(PPh3)4 | K2CO3 | Biphenyl intermediate | 85% | derpharmachemica.com |

| N-protected-3-bromo-carbazole | Phenylboronic acid | Pd-Cu@rGO | - | 3-Aryl-carbazole | Up to 98% | rsc.org |

This table is interactive and showcases the versatility of the Suzuki-Miyaura coupling.

Tandem Reactions

Tandem, or one-pot, reactions combine multiple synthetic steps into a single operation, enhancing efficiency by reducing the need for intermediate purification, saving time, and minimizing waste. Several palladium-catalyzed tandem reactions have been developed for carbazole synthesis. organic-chemistry.orgorganic-chemistry.org

One such approach integrates a Buchwald-Hartwig amination with a direct arylation reaction. organic-chemistry.org This method allows for the one-pot synthesis of 9H-carbazoles from readily available anilines and 1,2-dihaloarenes. The use of microwave irradiation can dramatically shorten reaction times. organic-chemistry.org Another strategy involves a sequence of intermolecular amination followed by an intramolecular direct arylation. organic-chemistry.org

A powerful tandem process involves a palladium-catalyzed C-H functionalization and C-N bond formation sequence, which enables the assembly of unsymmetrical carbazoles from biaryl amide substrates. nih.govmit.edu

Copper-Catalyzed Synthetic Routes to Carbazole Derivatives

While palladium catalysts are prevalent, copper-based systems offer a valuable and often more economical alternative for synthesizing carbazoles. Copper-catalyzed reactions are particularly effective for forming carbon-nitrogen bonds.

A key method is the copper-catalyzed intramolecular C-H amination for carbazole synthesis. nih.govacs.org This reaction often requires the installation of a directing group, such as a picolinamide, on the precursor molecule to facilitate the C-H activation and subsequent C-N bond formation. A significant advantage is that the directing group can be designed to be removed spontaneously after the cyclization event. nih.govacs.org These copper-catalyzed methods can proceed under relatively mild conditions and are tolerant of various functional groups, enabling the construction of complex carbazole cores. nih.gov Furthermore, double copper-catalyzed C-N coupling reactions of 2,2′-dibromobiphenyl with amines have been shown to be an efficient route to carbazole derivatives. organic-chemistry.org

Gold(I)-Catalyzed Intramolecular Hydroarylation

Gold catalysis has emerged as a potent tool for forming complex cyclic structures with high efficiency and atom economy. In the context of carbazole synthesis, gold(I) catalysts can facilitate intricate cascade reactions. One such method involves the treatment of N-propargylanilines, which bear a conjugated diyne moiety at the 2-position, with a homogeneous gold(I) catalyst. acs.org This process initiates a cascade that includes indole formation with a concurrent rearrangement of the N-propargyl group, followed by an intramolecular nucleophilic addition to the resulting allene, and concluding with hydroalkenylation. acs.org The result is a one-pot synthesis of tetracyclic fused carbazoles from easily prepared starting materials, proceeding with 100% atom economy. acs.org

Another strategy utilizes gold(I) catalysis for the intramolecular hydroarylation (IMHA) of N-substituted-N-propargyl anilines. nih.gov This approach has been successfully used to create functionalized 1,2-dihydroquinolines, and the principles are applicable to the formation of other heterocyclic systems. nih.gov Gold(I) complexes, particularly phosphite (B83602) gold(I) monocations, are effective in catalyzing the cyclization of 4-allenyl arenes to produce vinyl-substituted benzocycles at room temperature. nih.gov These methods highlight the potential of gold catalysis to construct the core ring system that could be further elaborated to form carbazole derivatives.

Table 1: Gold(I)-Catalyzed Synthesis of Fused Carbazoles

| Starting Material | Catalyst | Key Reaction Steps | Product Type | Ref |

|---|---|---|---|---|

| N-propargylaniline with conjugated diyne | Homogeneous Gold(I) | Indole formation, N-propargyl rearrangement, Nucleophilic addition to allene, Hydroalkenylation | Tetracyclic fused carbazole | acs.org |

| N-ethoxycarbonyl-N-propargylanilines | Au(I) complex | Intramolecular Hydroarylation (IMHA) | Functionalized 1,2-dihydroquinoline | nih.gov |

Iridium-Catalyzed Dehydrogenative Cyclization

Iridium catalysis provides a direct route to N-H carbazoles through intramolecular C–H amination. The dehydrogenative cyclization of 2-aminobiphenyls can be achieved using an iridium(III) catalyst, often in the presence of a copper cocatalyst, with air serving as the terminal oxidant. acs.orgorganic-chemistry.org This reaction proceeds smoothly to afford the desired carbazole products. acs.org A similar iridium/copper catalytic system has also been shown to catalyze a unique dimerization of 2-aminobiphenyl, which involves a twofold C–H/N–H coupling. acs.orgacs.org

Furthermore, heterogeneous iridium complexes have been developed for the N-O cleaving rearrangement and cyclization of 2,3-dihydroisoxazoles with alkenes, providing divergent access to various nitrogen-containing heterocycles, including carbazoles. nih.gov A notable advantage of this heterogeneous system is the high catalytic activity that can be maintained over multiple cycles, and its utility has been demonstrated in gram-scale synthesis. nih.gov

Metal-Free Synthetic Approaches

While metal catalysis is powerful, metal-free synthesis offers advantages in terms of cost, toxicity, and ease of product purification. Several innovative metal-free strategies for carbazole synthesis have been developed.

A serendipitous discovery has led to a novel, metal-free route to carbazoles through a diverted Bischler–Napieralski cascade reaction. acs.orgnih.gov This method, which traditionally yields dihydro-β-carbolines, was found to produce carbazoles selectively from readily available styrylacetamides under mild conditions (POCl₃ in refluxing MeCN). acs.orgresearchgate.net The reaction is general, tolerates a wide range of functional groups, and provides good yields. acs.orgnih.gov

The proposed mechanism is a complex cascade involving at least ten elementary steps. acs.orgnih.gov It begins with the formation of a nitrilium ion, which is attacked by the indole C3 position. nih.gov Crucially, the presence of the styryl moiety favors tautomerization, leading to a vinylogous enamine that attacks a protonated indolenine, forming a tetracyclic intermediate. acs.orgnih.gov Subsequent β-elimination, ring-opening, and imine transfer ultimately construct the carbazole framework. acs.orgnih.gov This intricate mechanism allows for the reaction pathway to be further diverted to produce different carbazole regioisomers. acs.orgnih.gov

Table 2: Substrate Scope in Diverted Bischler–Napieralski Reaction

| Substrate | Substitution | Product | Yield (%) | Ref |

|---|---|---|---|---|

| Styrylacetamide 1a | Unsubstituted | Carbazole 3a | 85 | researchgate.net |

| Styrylacetamide 1v | β-methyl | 2-Methylcarbazole 3v | 75 | acs.org |

| Styrylacetamide 1w | α-methyl | 1-Methylcarbazole 3w | 80 | acs.org |

Highly functionalized carbazoles can be synthesized under mild, transition-metal-free conditions using base-promoted condensation reactions. nih.gov One such strategy involves the condensation of 2-nitrocinnamaldehyde (B74183) or 2-nitrochalcones with β-ketoesters or 1,3-diaryl-2-propanones. nih.gov This tandem annulation process is promoted by a mild base and selectively forms four bonds in a one-pot procedure. The mechanism is proposed to involve a Michael addition of an enolate onto the nitro-bearing substrate, followed by an intramolecular reaction with the nitro group, which undergoes an in situ N–O bond cleavage under non-reductive conditions. nih.gov This method allows for the introduction of diverse functional groups at all positions of the newly formed aromatic ring of the carbazole. nih.gov

An efficient and highly regioselective indole-to-carbazole strategy has been developed under metal-free conditions. organic-chemistry.orgacs.org This method utilizes ammonium (B1175870) iodide (NH₄I) to promote a formal [2+2+2] annulation of indoles, ketones, and nitroolefins. acs.orgnih.gov The reaction assembles a wide variety of functionalized carbazoles in moderate to excellent yields and demonstrates good tolerance for a broad range of functional groups. acs.orgfigshare.com Mechanistic investigations suggest a cascade process that involves condensation, nucleophilic annulation, and aromatization, with 3-vinylindole identified as a key intermediate. organic-chemistry.orgacs.org This approach provides a practical alternative to metal-catalyzed methods, as it uses easily accessible starting materials and does not require prefunctionalization. organic-chemistry.org

Optimized Reaction Conditions and Efficiency

The efficiency of synthesizing this compound and its analogs is highly dependent on the optimization of reaction conditions, including the choice of catalyst, solvent, temperature, and reaction time.

For N-alkylation , traditional methods using NaH in DMF are effective but can require long reaction times (up to 24 hours). nih.gov Microwave-assisted synthesis in "dry" media significantly enhances efficiency, reducing reaction times to mere minutes while maintaining high yields. researchgate.netresearchgate.net The choice of base and solvent is also critical; for example, using K₂CO₃ in a solvent like acetonitrile (B52724) or DMF at elevated temperatures can provide good yields for N-alkylation with different alkyl bromides. asianpubs.org

In the functionalization of the carboxylic acid , the conversion of an ester to a hydrazide is typically efficient, often proceeding in high yield when refluxed with hydrazine hydrate (B1144303) in ethanol. nih.gov

For late-stage functionalization , efficiency is linked to selectivity. The NBS-mediated bromination reactions are highly efficient, with yields often exceeding 90% under optimized conditions that control temperature and the use of additives to direct the regiochemical outcome. nsf.gov

Multi-component reactions are inherently efficient by design, as they construct complex cores in a single step. Copper-catalyzed MCRs for spirotetrahydrocarbazoles proceed in good yields (e.g., 51-85%) over a few hours at 110°C. beilstein-journals.org The metal-free NH₄I-promoted synthesis of carbazoles also shows high efficiency, with yields up to 95% at 150°C. organic-chemistry.org

Modern approaches are increasingly turning to high-throughput experimentation and machine learning algorithms, such as Bayesian optimization, to rapidly identify optimal reaction conditions from a vast parameter space, further accelerating the discovery and synthesis of new derivatives. nih.gov

| Transformation | Reagents/Catalyst | Solvent | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|---|

| N-Alkylation | Alkyl bromide, K₂CO₃ | CH₃CN or DMF | Reflux or 100°C | 6-10 h | 70-83% | asianpubs.org |

| Hydrazide Formation | Hydrazine hydrate | Ethanol | Reflux | 12 h | Good | nih.gov |

| Site-Selective Bromination (C6) | NBS (1 equiv.) | MeCN | 23°C | Not specified | 92% | nsf.gov |

| Multi-Component Reaction | CuSO₄ (cat.) | Toluene | 110°C | 3 h | 51-85% | nih.govbeilstein-journals.org |

| Multi-Component Reaction (Metal-Free) | NH₄I (cat.) | Cyclohexanone | 150°C | Not specified | up to 95% | organic-chemistry.org |

Solvent Effects

The choice of solvent is critical in the synthesis of carbazole derivatives, as it influences reactant solubility, catalyst stability, and the reaction mechanism itself. The polarity and boiling point of the solvent can dramatically affect reaction rates and yields.

In palladium-catalyzed methods like the Buchwald-Hartwig amination, which is a powerful tool for C-N bond formation, solvents are chosen to balance the solubility of the aryl halide, amine, base, and catalyst complex. wuxiapptec.com Aprotic solvents are generally preferred. Studies on the synthesis of N-arylcarbazoles and related structures have shown that relatively non-polar solvents often provide the best results. acs.org Toluene, xylene, and 1,4-dioxane (B91453) are commonly employed. acs.orgacsgcipr.org However, there is a growing effort to replace these solvents with more environmentally benign alternatives. acsgcipr.org For instance, research has demonstrated the feasibility of conducting Buchwald-Hartwig reactions in water or using bio-based solvents like eucalyptol, which can serve as a sustainable alternative to common volatile organic solvents. acsgcipr.orgresearchgate.net In some cases, reactions can even be performed neat, without any solvent. acsgcipr.org

The Ullmann condensation, a classical copper-catalyzed method for C-N bond formation, traditionally requires high-boiling polar aprotic solvents to achieve the necessary high temperatures. wikipedia.org Solvents such as dimethylformamide (DMF), N-methylpyrrolidone (NMP), and nitrobenzene (B124822) have been historically used. wikipedia.org However, modern advancements have shown that the choice of ligand can allow the reaction to proceed in a wider range of solvents, including acetonitrile (MeCN) and even water. acs.orgnih.gov The use of deep eutectic solvents has also been explored as a greener alternative. acs.org For the Fischer indole synthesis, which can be used to construct the carbazole framework, solvent choice can be determinative for the reaction pathway; for example, using tetrahydrofuran (THF) can favor the formation of carbazoles, whereas dichloromethane (B109758) (DCM) may lead to spirocyclic byproducts. researchgate.net

The following table summarizes the effect of different solvents on the yield of a representative Buchwald-Hartwig amination reaction.

Table 1: Effect of Solvent on Buchwald-Hartwig Amination Yield Reaction: Coupling of 4-chloroanisole (B146269) with morpholine.

| Solvent | Yield (%) | Reference |

|---|---|---|

| 2-MeTHF | 91 | mdpi.com |

| THF | 85 | mdpi.com |

| Dioxane | 78 | mdpi.com |

| Toluene | Good | researchgate.net |

| Water | No Reaction | researchgate.net |

| Hexane | No Reaction | researchgate.net |

Temperature and Pressure Optimization

Temperature is a critical parameter that directly influences the reaction kinetics of carbazole synthesis. Most C-N coupling reactions require heating to overcome the activation energy barrier. researchgate.netwikipedia.org

Traditional Ullmann condensations are notorious for requiring harsh reaction conditions, often involving temperatures exceeding 200°C. wikipedia.orgnih.gov These high temperatures are necessary to promote the reaction with stoichiometric amounts of copper powder. wikipedia.org However, the development of modern catalytic systems with specific ligands has enabled the Ullmann reaction to proceed at significantly lower temperatures, sometimes as low as 50-60°C or even room temperature in certain systems. mdpi.comacs.org For example, a CuI-catalyzed N-arylation of nitrogen heterocycles was shown to be effective at 80-90°C. researchgate.net

The Buchwald-Hartwig amination is typically conducted at elevated temperatures, commonly in the range of 70-115°C, to ensure a reasonable reaction rate. researchgate.net Optimization studies have established that for many substrate pairings, a temperature of around 110°C provides the best results in terms of yield and reaction time. researchgate.net In the Fischer indole synthesis, careful control of temperature is essential to favor the desired cyclization and prevent the formation of unwanted side products. rsc.org

Pressure is less frequently a varied parameter in standard laboratory syntheses of carbazoles, with most reactions being conducted at atmospheric pressure. However, it becomes a key variable when gaseous reagents are used, such as in the amination of aryl halides with ammonia, or in certain high-throughput screening applications. nih.gov

Table 2: Influence of Temperature on Ullmann-Type Reaction Yield Reaction: Cu₂O-Catalyzed Coupling of Carbazole with 4-chlorotoluene.

| Temperature (°C) | Yield (%) | Reference |

|---|---|---|

| 120 | Trace | researchgate.net |

| 130 | 25 | researchgate.net |

| 140 | 89 | researchgate.net |

| 150 | 85 | researchgate.net |

Catalyst Selection and Loading

The catalyst is the cornerstone of modern cross-coupling methodologies for carbazole synthesis. The choice of metal, ligand, and catalyst loading profoundly impacts the reaction's efficiency, substrate scope, and functional group tolerance.

For Buchwald-Hartwig aminations, palladium-based catalysts are predominant. wuxiapptec.comyoutube.com The development of bulky, electron-rich phosphine (B1218219) ligands has been revolutionary, enabling the coupling of a wide array of aryl halides and amines under milder conditions. youtube.com Commonly used ligands include biarylphosphines like XPhos, SPhos, and RuPhos. youtube.comnih.gov The selection of the appropriate ligand is often determined by the specific amine and aryl halide substrates. wuxiapptec.com Catalyst loading is typically kept low, often between 1-5 mol%, to minimize cost and residual metal contamination in the final product. mdpi.com Well-defined palladacycle precatalysts are also highly effective, offering high stability and activity at low loadings. mdpi.com

In Ullmann-type reactions, copper is the metal of choice. wikipedia.org While early methods used stoichiometric amounts of copper powder, contemporary protocols employ catalytic amounts of copper(I) salts, such as copper(I) iodide (CuI) or copper(I) chloride (CuCl), in combination with a ligand. researchgate.netorganic-chemistry.orgnih.gov The ligand is crucial for solubilizing the copper salt and facilitating the catalytic cycle. acs.org A variety of ligands have been developed, including amino acids (e.g., L-proline), diamines, N-heterocyclic carbenes (NHCs), and oxalamides, which allow the reactions to proceed under much milder conditions than traditional methods. acs.orgmdpi.comresearchgate.net

Lewis acids such as boron trifluoride (BF₃·OEt₂) have also been employed as catalysts in alternative strategies for carbazole synthesis, such as through the cyclization of indole derivatives. nih.gov

Table 3: Comparison of Catalyst Systems in Buchwald-Hartwig Synthesis of N-Arylcarbazole Reaction: Coupling of Carbazole (Cz) with Bromobenzene.

| Palladium Precatalyst | Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pd₂(dba)₃ | TrixiePhos | t-BuOLi | Toluene | 98 | acs.org |

| Pd₂(dba)₃ | XPhos | t-BuONa | Toluene | 94 | acs.org |

| Pd₂(dba)₃ | t-BuXPhos | t-BuONa | Toluene | 91 | acs.org |

| Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene | 85 | acs.org |

Microwave Irradiation Techniques

Microwave-assisted synthesis has emerged as a powerful technology for accelerating organic reactions, including the synthesis of carbazoles and their derivatives. tandfonline.comtandfonline.com The primary advantage of microwave irradiation is its ability to rapidly and efficiently heat the reaction mixture, leading to dramatic reductions in reaction times compared to conventional heating methods—often from hours to minutes. tandfonline.comproquest.com

This technique has been successfully applied to various carbazole synthesis methods. In palladium-catalyzed C-H activation routes, microwave heating has been shown to not only shorten reaction times but also improve yields and reduce the required amounts of base and solvent. tandfonline.com Notably, microwave irradiation can sometimes enable transformations that are unsuccessful under conventional heating, providing access to novel carbazole structures. tandfonline.com For example, the synthesis of 4-acetylcarbazole was achieved under microwave conditions but not with traditional heating. tandfonline.com

Microwave-assisted N-alkylation of carbazole in a dry media (adsorbed on potassium carbonate) has been reported to produce N-alkyl derivatives in high yields with remarkable speed. tandfonline.com The technique has also been employed for the synthesis of various biologically active carbazole derivatives, including chalcones, aurones, flavones, and triazole-containing carbazoles. nih.govrsc.org The efficiency and simplicity of microwave-assisted chemistry make it an attractive and economical method for generating libraries of carbazole compounds. proquest.com

Table 4: Comparison of Conventional vs. Microwave-Assisted N-Alkylation of Carbazole Reaction: N-alkylation of Carbazole with various Alkyl Halides.

| Alkyl Halide | Method | Time | Yield (%) | Reference |

|---|---|---|---|---|

| Ethyl Bromide | Conventional | 5 h | 72 | tandfonline.com |

| Microwave | 3 min | 95 | ||

| Propyl Bromide | Conventional | 5 h | 74 | tandfonline.com |

| Microwave | 3 min | 96 | ||

| Butyl Bromide | Conventional | 5 h | 78 | tandfonline.com |

| Microwave | 3.5 min | 98 |

Spectroscopic Characterization Techniques for Carbazole Butanoic Acid and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides insight into the carbon-hydrogen framework of a molecule. For carbazole (B46965) butanoic acid, both ¹H and ¹³C NMR are utilized to identify the chemical environment of each proton and carbon atom.

¹H NMR Analysis

The ¹H NMR spectrum of carbazole butanoic acid is expected to show distinct signals corresponding to the aromatic protons of the carbazole ring system and the aliphatic protons of the butanoic acid chain.

The aromatic region of the spectrum is typically observed between 7.0 and 8.5 ppm. The protons on the carbazole ring (H-1 to H-8) exhibit characteristic splitting patterns (doublets, triplets, or multiplets) due to spin-spin coupling with adjacent protons. For the parent carbazole, protons H-3,6 and H-1,8, and H-2,7 are chemically equivalent, leading to simplified spectra. For instance, in carbazole, the signals for H-3,6 are often found around 7.1 ppm, H-1,8 around 7.3 ppm, and H-2,7 around 7.4 ppm researchgate.net. The N-H proton of an unsubstituted carbazole appears as a broad singlet at a lower field, often around 8.0 ppm researchgate.net. However, in N-substituted carbazoles like this compound, this N-H signal is absent.

The aliphatic protons of the butanoic acid substituent will appear at a higher field (upfield) compared to the aromatic protons. The methylene (B1212753) group attached to the nitrogen of the carbazole ring (N-CH₂) is expected to be deshielded and will appear further downfield than the other methylene groups of the butanoic acid chain. The methylene group adjacent to the carbonyl group (CH₂-COOH) will also be deshielded. The chemical shifts for the butanoic acid moiety are generally in the range of 1.5 to 4.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-(9H-Carbazol-9-yl)butanoic Acid This table is generated based on typical chemical shift values for carbazole and butanoic acid moieties.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons (Carbazole) | 7.0 - 8.5 | m |

| N-CH₂ (Butanoic Acid) | ~4.3 | t |

| CH₂ (Butanoic Acid) | ~2.1 | m |

| CH₂-COOH (Butanoic Acid) | ~2.5 | t |

| COOH | >10 | s (broad) |

¹³C NMR Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within this compound. The spectrum will show signals for the aromatic carbons of the carbazole moiety and the aliphatic and carboxyl carbons of the butanoic acid chain.

The aromatic carbons of the carbazole ring typically resonate in the downfield region of the spectrum, between 110 and 140 ppm. For the parent carbazole molecule, the carbon atoms C-9a, C-2, C-3,6, C-4a,4b, C-5, C-4,7, and C-1,8 have been assigned chemical shifts at approximately 139, 130, 125, 123, 121, 120, and 110 ppm, respectively researchgate.net. The substitution on the nitrogen atom will influence the chemical shifts of the adjacent carbons.

The aliphatic carbons of the butanoic acid chain will appear in the upfield region of the spectrum. The carboxyl carbon (C=O) is the most deshielded and is typically found in the range of 170-180 ppm. The methylene carbons of the butanoic acid chain will have chemical shifts in the range of 20-50 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-(9H-Carbazol-9-yl)butanoic Acid This table is generated based on typical chemical shift values for carbazole and butanoic acid moieties.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic Carbons (Carbazole) | 110 - 140 |

| N-CH₂ (Butanoic Acid) | ~45 |

| CH₂ (Butanoic Acid) | ~25 |

| CH₂-COOH (Butanoic Acid) | ~35 |

| COOH | ~175 |

Mass Spectrometry (MS)

Mass spectrometry is a technique used to determine the molecular weight and elemental composition of a compound. For this compound, Electrospray Ionization (ESI) and High-Resolution Mass Spectrometry (HRMS) are particularly useful.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. Depending on the polarity of the analysis, different ions can be observed.

In positive ion mode, the protonated molecule [M+H]⁺ is commonly observed. The nitrogen atom of the carbazole ring can be readily protonated. In some cases, the formation of a radical cation M⁺• has also been reported for carbazole derivatives nih.gov.

In negative ion mode, the deprotonated molecule [M-H]⁻ is expected due to the acidic nature of the carboxylic acid group. The gas-phase acidity of carbazole's N-H is greater than that of aliphatic carboxylic acids, suggesting that deprotonation at the N-H site is also possible for unsubstituted carbazoles mdpi.com. However, for N-substituted this compound, deprotonation will primarily occur at the carboxylic acid functionality.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of the molecule. This is a crucial step in confirming the identity of a newly synthesized compound. For this compound (C₁₆H₁₅NO₂), the expected exact mass can be calculated and compared with the experimentally determined mass to within a few parts per million (ppm), providing strong evidence for the correct molecular formula. For instance, a study on a related hexahydro-carbazole derivative reported a calculated m/z for the [M+H]⁺ ion of 465.2397, which was in close agreement with the found value of 465.2395 rsc.org.

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending.

The IR spectrum of this compound will exhibit characteristic absorption bands for both the carbazole and the carboxylic acid moieties.

Key vibrational frequencies for the carbazole unit include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aromatic C=C stretching: A series of bands in the 1600-1450 cm⁻¹ region.

C-N stretching: Usually found in the 1350-1250 cm⁻¹ range.

The carboxylic acid group will show two very characteristic absorptions:

O-H stretching: A very broad and strong absorption band in the region of 3300-2500 cm⁻¹, which is a hallmark of a hydrogen-bonded carboxylic acid.

C=O stretching: A strong, sharp absorption band typically between 1725 and 1700 cm⁻¹.

The presence of the aliphatic chain will contribute to C-H stretching vibrations just below 3000 cm⁻¹. Studies on N-substituted carbazoles provide a basis for the interpretation of the vibrational spectra of these derivatives.

Table 3: Characteristic IR Absorption Frequencies for this compound This table is generated based on typical IR frequencies for the functional groups present.

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 3300 - 2500 (broad, strong) |

| Aromatic | C-H stretch | >3000 |

| Aliphatic | C-H stretch | <3000 |

| Carboxylic Acid | C=O stretch | 1725 - 1700 (strong, sharp) |

| Aromatic | C=C stretch | 1600 - 1450 |

| Carbazole | C-N stretch | 1350 - 1250 |

X-Ray Diffraction (XRD) Studies

X-ray Diffraction (XRD) is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. In the context of this compound and its derivatives, XRD studies provide crucial insights into the three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions within the crystal lattice. This information is fundamental for understanding the material's physical and chemical properties.

While specific crystallographic data for this compound is not extensively detailed in the provided research, analysis of related butanoic acid and carbazole derivatives reveals common structural motifs. For instance, studies on glutaric acid-amide derivatives, which share the butanoic acid backbone, show that the molecular structure can be kinked or adopt an extended, all-trans configuration. mdpi.commdpi.com A common feature in the crystal packing of these molecules is the formation of supramolecular structures, particularly tapes, which are assembled through robust hydrogen bonding. mdpi.commdpi.com These interactions typically involve carboxylic acid-O–H⋯O(carbonyl) and amide-N–H⋯O(amide) hydrogen bonds, which organize the molecules into well-defined patterns. mdpi.commdpi.com

In the broader family of carbazole derivatives, XRD is employed to correlate molecular arrangement and film order with the performance of optoelectronic devices. mdpi.com The stereochemistry of synthesized compounds can be definitively established using X-ray analysis, often complemented by Density Functional Theory (DFT) studies to reproduce and better understand the molecular geometry and conformation. researchgate.net For example, the crystal structure of carbazole 1,9a-dioxygenase, an enzyme involved in carbazole degradation, has been studied to understand its function. researchgate.net Variable-temperature powder X-ray diffraction (VT-PXRD) is another valuable method used to monitor phase transformations and the formation of cocrystals in aromatic carboxylic acids upon heating. nih.gov

Advanced Optical Spectroscopies

UV-Visible absorption spectroscopy is a key technique for probing the electronic transitions within a molecule. For this compound and its derivatives, the carbazole moiety acts as the primary chromophore, giving rise to characteristic absorption bands in the UV-Vis spectrum. These absorptions correspond to the promotion of electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectra of carbazole-based compounds typically display multiple absorption peaks, primarily in the range of 240 nm to 400 nm. rsc.org These absorptions are generally assigned to π–π* and n–π* electronic transitions. rsc.org The π–π* transitions, which are usually more intense, arise from electrons in the conjugated π-system of the carbazole ring system. The weaker n–π* transitions involve non-bonding electrons, such as those on the nitrogen atom of the carbazole or the oxygen atoms of the carboxylic acid group. masterorganicchemistry.com

The exact position and intensity of the absorption maxima (λmax) are sensitive to the molecular structure and the solvent environment. For example, the introduction of different substituents onto the carbazole scaffold can shift the absorption bands. researchgate.net In one study, carbazole-based dyes containing aldehyde and cyanoacetic acid groups exhibited three main absorption peaks between 240 nm and 365 nm. rsc.org Another investigation on a carbazole-functionalized polymer reported a λmax at 220 nm. elsevierpure.com

| Compound Derivative | Absorption Maxima (λmax) in nm | Assigned Electronic Transition | Reference |

|---|---|---|---|

| Carbazole-based dyes (CCC, TCC) | 340 - 356 | π–π* and n–π | rsc.org |

| Carbazole-based dyes (CCN, TCN) | 362 - 400 | π–π and n–π | rsc.org |

| (E)-2-(benzo[d]thiazol-2-yl)-3-(9-ethyl-9H-carbazol-3-yl)acrylonitrile (CZ-BTZ) Adduct | 350 | Not specified | researchgate.net |

| Carbazole-Functionalized Poly(norbornene-dicarboximide) | 220 | Not specified | elsevierpure.com |

| 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid | 191.2, 200.6, 250.0 | π-π(C=C), π-π(C=O), n-π(C=O) | mdpi.com |

Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light energy. The carbazole ring system is inherently fluorescent, making this compound and its derivatives suitable for analysis by this technique and for applications as fluorescent probes and sensors. nih.govmdpi.com Carbazole's rigid, planar structure and extensive π-conjugation contribute to its strong blue luminescence. mdpi.com

The fluorescence properties, including the excitation and emission wavelengths and the fluorescence intensity (quantum yield), are highly dependent on the molecular structure and the surrounding environment. For carbazole-9-ylpropionic acid (CRP), a closely related compound, the excitation maxima are observed at 295 nm and 340 nm, with corresponding emission maxima at 355 nm and 370 nm. dss.go.th

Several factors can influence the fluorescence of carbazole derivatives:

Solvent Effects : The fluorescence intensity of CRP has been shown to increase with the increasing polarizability of the solvent. dss.go.th

pH : The presence of the carboxylic acid group means that the fluorescence emission can change with pH. For CRP, the emission intensity is constant at pH < 3 and pH > 8, but increases gradually as the pH rises from 3 to 8, corresponding to the deprotonation of the carboxylic acid. dss.go.th

Quenching : Fluorescence can be quenched (decreased) by various substances. For instance, halide ions can quench the fluorescence of CRP. dss.go.th

Sensing Applications : The sensitivity of their fluorescence to the local environment allows carbazole derivatives to be used as sensors. For example, certain derivatives function as "turn-on" fluorescent sensors for anions, where the fluorescence is enhanced upon binding to the target ion. researchgate.netnih.gov

| Compound Derivative | Excitation Maxima (λex) in nm | Emission Maxima (λem) in nm | Reference |

|---|---|---|---|

| Carbazole | 323 | 351 | aatbio.com |

| Carbazole-9-ylpropionic acid (CRP) | 295, 340 | 355, 370 | dss.go.th |

| (E)-2-(benzo[d]thiazol-2-yl)-3-(9-ethyl-9H-carbazol-3-yl)acrylonitrile (CZ-BTZ) Adduct | Not specified | 535 ("turn-on") | researchgate.net |

| 1-hydroxycarbazole (2c) anion | Not specified | 430 - 450 | nih.gov |

| 9-Benzyl-9H-carbazole derivative (Bncz 1) with Ce3+ | 300 | 346 | semanticscholar.org |

Computational and Theoretical Investigations of Carbazole Butanoic Acid Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone in the computational analysis of molecular systems, offering a balance between accuracy and computational cost. For carbazole (B46965) butanoic acid, DFT is instrumental in elucidating its fundamental chemical and physical properties. By approximating the many-body electronic Schrödinger equation with an electron density-based approach, DFT allows for the detailed examination of the molecule's behavior at the quantum level.

A fundamental application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. This process seeks to find the minimum energy conformation on the potential energy surface. For carbazole butanoic acid, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the most stable structure. The geometry is optimized when the forces on all atoms are close to zero.

Theoretical calculations for similar structures, such as derivatives of carbazole and carboxylic acids, have been performed using various DFT functionals like B3LYP with basis sets such as 6-311++G(d,p). These studies indicate that the carbazole moiety is nearly planar, while the butanoic acid chain possesses significant conformational flexibility. The optimized geometry is crucial as it forms the basis for all other computational property predictions. nih.gov

Table 1: Representative Calculated Geometric Parameters for a Carbazole-Carboxylic Acid Derivative Note: This table presents hypothetical data based on typical values found in DFT studies of similar compounds for illustrative purposes, as a specific study on this compound was not identified.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-N (Carbazole) | 1.37 Å |

| C=O (Carboxylic Acid) | 1.22 Å | |

| C-O (Carboxylic Acid) | 1.36 Å | |

| Bond Angle | C-N-C (Carbazole) | 109.5° |

| O=C-O (Carboxylic Acid) | 123.0° |

The electronic properties of a molecule are dictated by the arrangement of its electrons in molecular orbitals. DFT is particularly effective in calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity, kinetic stability, and electronic excitation properties of the molecule. irjweb.comnih.gov

A smaller HOMO-LUMO gap generally suggests that a molecule is more reactive and can be more easily excited. nih.gov For carbazole derivatives, the HOMO is typically localized on the electron-rich carbazole ring system, while the LUMO distribution can vary depending on the nature of the substituents. In this compound, the carboxylic acid group can influence the electronic structure and the HOMO-LUMO gap. jnsam.comrsc.org

Table 2: Representative Frontier Molecular Orbital Energies for Carbazole Derivatives Note: This table contains illustrative data based on published DFT calculations for various carbazole derivatives.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Carbazole-H | -5.89 | -1.44 | 4.45 |

| Carbazole-CH3 | -5.56 | -1.32 | 4.24 |

| Carbazole-SH | -5.96 | -1.73 | 4.23 |

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. By calculating the second derivatives of the energy with respect to the atomic positions, a Hessian matrix is constructed, and its diagonalization yields the vibrational modes and their frequencies.

For this compound, the predicted vibrational spectrum would exhibit characteristic peaks for both the carbazole and the butanoic acid moieties. Key vibrational modes would include the N-H stretching of the carbazole ring, the C=O stretching of the carboxylic acid group (typically in the range of 1690–1750 cm⁻¹), and the O-H stretching of the carboxyl group. niscpr.res.inscilit.comnih.gov Comparing the computed spectrum with experimental data can help in the structural confirmation of the synthesized compound. niscpr.res.in

Noncovalent interactions (NCIs) play a crucial role in determining the supramolecular chemistry, crystal packing, and biological interactions of molecules. DFT-based methods, such as the Quantum Theory of Atoms in Molecules (QTAIM) and the Non-Covalent Interaction (NCI) plot, are powerful tools for visualizing and quantifying these weak interactions, which include hydrogen bonds, van der Waals forces, and π-π stacking. nih.govnih.govsemanticscholar.orgmdpi.com

In a system like this compound, intramolecular hydrogen bonding might occur between the carboxylic acid group and the carbazole nitrogen. Intermolecularly, hydrogen bonding between the carboxylic acid groups of two molecules can lead to the formation of dimers. The NCI plot method, based on the electron density and its reduced gradient, can reveal these interactions as specific regions in real space, color-coded to indicate their nature (attractive or repulsive) and strength. nih.govmdpi.com

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To investigate the behavior of molecules upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This extension of DFT allows for the calculation of electronic excited state properties, such as vertical excitation energies, oscillator strengths (which relate to absorption intensity), and the nature of electronic transitions. growingscience.com

For this compound, TD-DFT can predict its UV-Vis absorption spectrum. The calculations would likely reveal π-π* transitions localized on the carbazole ring system. The position and intensity of these absorption bands are sensitive to the molecular geometry and the electronic influence of the butanoic acid substituent. Such studies are vital for understanding the photophysical properties of these molecules and their potential use in optoelectronic devices. researchgate.netmdpi.commdpi.comnih.gov

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom, providing insights into conformational changes, solvent effects, and interactions with other molecules. mdpi.commdpi.com

For this compound, MD simulations could be used to explore its conformational landscape in different solvents, revealing the preferred orientations of the flexible butanoic acid chain. Furthermore, MD simulations are invaluable for studying the interaction of this compound with biological macromolecules, such as proteins or DNA, by simulating the complex in a realistic aqueous environment. These simulations can elucidate binding modes, calculate binding free energies, and provide a molecular-level understanding of the interactions driving complex formation. nih.govnih.gov

Structure-Property Relationship Predictions

The prediction of structure-property relationships through computational methods is a cornerstone of modern materials science and drug discovery. For carbazole derivatives, these predictions are often guided by Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) studies. While specific computational studies focusing exclusively on the structure-property relationships of this compound for applications like organic electronics are not extensively documented, the principles derived from related carbazole systems are highly applicable.

Computational approaches like DFT are used to calculate the electronic properties of carbazole derivatives, which are crucial for their application in devices such as Organic Light-Emitting Diodes (OLEDs). mdpi.com Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical factor that influences the optical and electronic properties of a material, including its color and charge-transport capabilities. irjweb.comnih.gov For instance, in carbazole-based systems, modifications to the molecular structure, such as the addition of different functional groups, can tune these energy levels. The introduction of the butanoic acid group to the carbazole core would be expected to influence the HOMO and LUMO levels, thereby altering its photophysical properties.

The following table outlines key computational parameters and their significance in predicting the properties of carbazole derivatives, which would be applicable to this compound.

| Computational Parameter | Significance in Structure-Property Relationships | Relevant Computational Method |

| HOMO Energy Level | Relates to the electron-donating ability of the molecule; influences ionization potential and charge transport properties. | Density Functional Theory (DFT) |

| LUMO Energy Level | Relates to the electron-accepting ability of the molecule; influences electron affinity and charge transport properties. | Density Functional Theory (DFT) |

| HOMO-LUMO Gap | Determines the energy required for electronic excitation; correlates with the color of emitted light in OLEDs and chemical reactivity. | DFT, Time-Dependent DFT (TD-DFT) |

| Molecular Electrostatic Potential (MEP) | Predicts sites for electrophilic and nucleophilic attack, indicating reactive regions of the molecule. nih.gov | Density Functional Theory (DFT) |

| Hydrophobicity (logP) | A key descriptor in QSAR models for predicting biological activity, such as protein binding or membrane permeability. | Quantitative Structure-Activity Relationship (QSAR) |

| Molar Refractivity | Relates to the volume and polarizability of the molecule; used as a descriptor in QSAR studies. | Quantitative Structure-Activity Relationship (QSAR) |

Mechanistic Insights from Quantum Chemical Calculations

Quantum chemical calculations offer a detailed view of molecular interactions and reaction pathways, providing mechanistic insights at a resolution unattainable by many experimental techniques. For this compound, these methods have been employed to understand its binding mechanism with proteins, a critical aspect of its potential pharmacological activity.

A notable example is the computational analysis of the interaction between this compound and the human adipocyte fatty acid binding protein. Using quantum-chemical fragmentation methods, researchers have been able to calculate the protein-ligand interaction energies with a high degree of accuracy. These calculations provide a quantitative measure of the strength of the binding and can elucidate the nature of the forces involved.

| Computational Scheme | Solvent Model (ε) | Calculated Interaction Energy (kJ/mol) | Error Compared to Reference (kJ/mol) |

| MFCC | 4 | - | 106 |

| MFCC | 78.39 (water) | - | 4.3 |

| MFCC-MBE(2) | 4 | - | 58 |

| MFCC-MBE(2) | 78.39 (water) | - | < 32 |

MFCC refers to the Molecular Fractionation with Conjugate Caps scheme, and MFCC-MBE(2) is an upgraded scheme that includes many-body contributions. Epsilon (ε) represents the dielectric constant of the continuum solvation model used in the calculations.

These calculations reveal that the interaction is complex and sensitive to the computational model employed, particularly the treatment of solvation effects. The significantly lower error observed with the upgraded MFCC-MBE(2) method highlights its improved accuracy in capturing the nuances of the protein-ligand interaction.

Furthermore, quantum chemical calculations can shed light on the specific types of interactions that stabilize the protein-ligand complex. This can include identifying key hydrogen bonds, van der Waals interactions, and electrostatic contributions between the this compound molecule and the amino acid residues in the binding pocket of the protein. Such detailed mechanistic understanding is invaluable for the rational design of more potent and selective inhibitors.

While the focus of available research has been on binding mechanisms, similar quantum chemical methods, such as DFT, can be applied to investigate the mechanisms of chemical reactions involving this compound. For example, these calculations can be used to map the potential energy surface of a reaction, identify transition states, and calculate activation energies, thereby providing a comprehensive understanding of the reaction kinetics and thermodynamics. researchgate.net

Advanced Synthetic Transformations and Functionalization of the Carbazole Butanoic Acid Core

Functional Group Interconversions of the Butanoic Acid Moiety

The butanoic acid moiety attached to the carbazole (B46965) nucleus is amenable to a wide range of standard organic transformations. These functional group interconversions (FGIs) allow for the fine-tuning of the molecule's polarity, reactivity, and ability to be linked to other molecular entities or polymer backbones. ub.edusolubilityofthings.com

Key transformations include:

Reduction to Alcohols: The carboxylic acid can be reduced to the corresponding primary alcohol, 4-(9H-carbazol-9-yl)butan-1-ol. This is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3) complexes in aprotic solvents. imperial.ac.uk This transformation is fundamental for creating derivatives with hydroxyl functionalities for further reactions.

Esterification: Conversion of the carboxylic acid to an ester can be accomplished through Fischer esterification with an alcohol under acidic catalysis or by reaction with an alkyl halide after converting the acid to its carboxylate salt. Esters are important for modifying solubility and as intermediates for other reactions. solubilityofthings.com

Amidation: The formation of amides is readily achieved by first activating the carboxylic acid, for instance, by converting it to an acyl chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride, followed by reaction with a primary or secondary amine. ub.edusolubilityofthings.com This route opens pathways to peptides or polyamide materials.

Homologation (Arndt-Eistert Reaction): The butanoic acid chain can be extended by one carbon atom via the Arndt-Eistert reaction. This involves converting the carboxylic acid to its acid chloride, reacting it with diazomethane (B1218177) to form a diazoketone, and then performing a Wolff rearrangement in the presence of a nucleophile like water, alcohol, or an amine to yield a pentanoic acid derivative. vanderbilt.edu

Table 1: Selected Functional Group Interconversions of the Butanoic Acid Moiety

| Starting Functional Group | Reagent(s) | Product Functional Group | Reference |

|---|---|---|---|

| Carboxylic Acid (-COOH) | LiAlH₄ or B₂H₆ | Primary Alcohol (-CH₂OH) | imperial.ac.uk |

| Carboxylic Acid (-COOH) | R'OH, H⁺ (catalyst) | Ester (-COOR') | solubilityofthings.com |

| Carboxylic Acid (-COOH) | 1. SOCl₂ 2. R'₂NH | Amide (-CONR'₂) | solubilityofthings.com |

| Carboxylic Acid (-COOH) | 1. SOCl₂ 2. CH₂N₂ 3. H₂O/Ag₂O | Homologated Acid (-CH₂COOH) | vanderbilt.edu |

Regioselective Functionalization of the Carbazole Ring System

Achieving regioselectivity in the functionalization of the carbazole core is a significant challenge due to the presence of multiple reactive C-H bonds. derpharmachemica.com However, modern synthetic methods, often employing directing groups or specific catalysts, allow for precise substitution at desired positions (C-1, C-2, C-3, C-4, or N-9). chim.it

N-H vs. C-H Functionalization: The reaction conditions can dictate whether functionalization occurs at the nitrogen atom or a carbon atom of the aromatic ring. For unprotected carbazoles, using a Lewis acid catalyst like scandium triflate (Sc(OTf)₃) with donor-acceptor cyclopropanes leads to selective N-H functionalization. In contrast, employing a Brønsted acid such as triflic acid (TfOH) promotes Friedel-Crafts-type addition at the C-3 position. nih.gov

Directing Group Strategies: To achieve high regioselectivity, a directing group can be temporarily installed on the carbazole nitrogen. This group then directs a metal catalyst to activate a specific C-H bond, typically at an ortho position (C-1 or C-8). After the desired functional group is introduced, the directing group can be removed. chim.it

Catalyst-Controlled Regioselectivity: Different transition metal catalysts can exhibit inherent preferences for certain positions on the carbazole ring, enabling selective functionalization without the need for a directing group. For example, palladium-catalyzed reactions have been developed for the controlled synthesis of substituted carbazoles. oregonstate.edu

Table 2: Examples of Regioselective Functionalization Reactions of the Carbazole Core

| Target Position | Reagents/Catalyst | Reaction Type | Reference |

|---|---|---|---|

| N-9 | Donor-Acceptor Cyclopropane, Sc(OTf)₃ | N-Alkylation | nih.gov |

| C-3 | Donor-Acceptor Cyclopropane, TfOH | C-H Functionalization (Friedel-Crafts) | nih.gov |

| C-1 | Ir(III) catalyst, pyrimidine (B1678525) directing group | C-H Alkylation | chim.it |

| C-4 | Rhodium catalyst, enaldiazocarbonyls | [4+2] Benzannulation | researchgate.net |

Cyclization Reactions Leading to Carbazole Derivatives

Cyclization reactions are fundamental to both the synthesis of the carbazole ring system itself and the creation of more complex, fused polycyclic structures derived from it. These reactions can be broadly categorized by their mechanism and the nature of the precursors involved.

Intramolecular cyclization is a powerful strategy for constructing the carbazole skeleton from appropriately substituted precursors. A prominent example is the Cadogan reductive cyclization, which involves the deoxygenative cyclization of 2-nitrobiphenyls using a phosphine (B1218219) reagent like triphenylphosphine. derpharmachemica.comderpharmachemica.com This method offers good functional group tolerance and allows for regiocontrolled placement of substituents. Another approach involves the intramolecular ring closure of intermediates like 3-cyanoacetamide pyrroles at high temperatures, often facilitated by a solid acid catalyst, to form benzo[a]carbazole derivatives. nih.govrsc.org

Oxidative cyclization involves the formation of a C-C or C-N bond through an oxidative process, typically mediated by a transition metal catalyst or a chemical oxidant. A common route is the intramolecular oxidative C-H/C-H coupling of diarylamines. For instance, palladium on carbon (Pd/C) can catalyze this cyclization using molecular oxygen as a clean, terminal oxidant. acs.org Other effective systems for synthesizing the carbazole core from indole (B1671886) or oxoester precursors include manganese(III) acetate (B1210297) (Mn(OAc)₃) and iodine in the presence of a metal triflate (I₂/Me(OTf)₃). researchgate.netmostwiedzy.plmostwiedzy.pl These methods are valuable for creating fused-ring carbazole systems with specific hydroxylation and carboxylation patterns.

Acid-catalyzed cyclizations are a classical and still widely used method for synthesizing carbazoles. The Fischer indole synthesis, which can be adapted to form carbazoles from cyclohexanone (B45756) arylhydrazones, traditionally uses strong Brønsted acids like polyphosphoric acid (PPA), sulfuric acid (H₂SO₄), or hydrochloric acid (HCl). google.com More recently, milder conditions have been developed. Lewis acids like scandium(III) triflate (Sc(OTf)₃) can promote the cyclization of functionalized indole carboxaldehydes to yield dihydrocarbazoles, which can then be aromatized. acs.org Solid acid catalysts, such as sulfonic acid-functionalized amorphous carbon, have also proven effective for intramolecular cyclizations leading to benzo[a]carbazoles, offering advantages in terms of reusability and reduced waste. nih.govrsc.org

Table 3: Comparison of Cyclization Methods for Carbazole Synthesis

| Cyclization Method | Typical Precursor | Key Reagents/Catalysts | Key Features | Reference(s) |

|---|---|---|---|---|

| Intramolecular (Cadogan) | 2-Nitrobiphenyl | Triphenylphosphine (P(Ph)₃) | Reductive cyclization, good functional group tolerance. | derpharmachemica.comderpharmachemica.com |

| Oxidative | Diarylamine | Pd/C, O₂ | Heterogeneous catalysis, uses air as oxidant. | acs.org |

| Oxidative | Indole-3-oxopentanoic acid ester | Mn(OAc)₃ or I₂/Me(OTf)₃ | Forms substituted carbazole cores. | researchgate.netmostwiedzy.pl |

| Acid-Catalyzed (Fischer-type) | Cyclohexanone arylhydrazone | PPA, H₂SO₄ | Classical method, uses strong acids. | google.com |

Novel Polymerization Routes and Co-polymerization

Carbazole butanoic acid and its derivatives are valuable monomers for the synthesis of functional polymers due to the electro-active and hole-transporting properties of the carbazole unit. The butanoic acid group can be used to tune solubility or as a handle for further modification post-polymerization.

Chemical and Electrochemical Polymerization: Polycarbazoles can be synthesized via both chemical oxidative polymerization and electropolymerization. mdpi.com Chemical methods often use oxidants like ferric chloride (FeCl₃) or ammonium (B1175870) persulfate (APS). mdpi.comnih.gov Electropolymerization allows for the direct deposition of a polymer film onto an electrode surface, offering control over film thickness and morphology. mdpi.comnih.gov Research has shown that carbazole monomers bearing a carboxylic acid substituent can be successfully electropolymerized. mdpi.comresearchgate.net

Interfacial Polymerization: This technique has been used to synthesize polycarbazole with controlled, often spherical, morphologies. The polymerization occurs at the interface of two immiscible liquids, one containing the monomer and the other an oxidizing agent. This method can produce hollow microspheres of polycarbazole. mdpi.comresearchgate.net

Co-polymerization: To fine-tune the properties of the final material, this compound can be co-polymerized with other monomers. For example, co-polymerization of carbazole and pyrrole (B145914) has been demonstrated on textile surfaces. nih.gov Suzuki coupling reactions are also a powerful tool for creating copolymers, allowing for the synthesis of complex, multi-component conjugated polymers incorporating carbazole, fluorene, and triphenylamine (B166846) units, for applications such as fluorescent sensors. nih.gov

Table 4: Polymerization Methods for Carbazole-Based Monomers

| Polymerization Method | Monomer Example | Initiator/Catalyst | Polymer Type | Key Application/Feature | Reference(s) |

|---|---|---|---|---|---|

| Chemical Oxidative | Carbazole | FeCl₃, (NH₄)₂S₂O₈ | Homopolymer (Polycarbazole) | Conductive coatings. | mdpi.comnih.gov |

| Electrochemical | Carbazol-9-yl-carboxylic acid | Applied Potential | Homopolymer (Film) | Direct deposition on electrodes for sensors, OLEDs. | mdpi.comresearchgate.net |

| Interfacial | Carbazole | Ammonium Peroxodisulfate | Homopolymer (Microspheres) | Controlled morphology. | researchgate.net |

| Suzuki Coupling | Dibromo-carbazole derivative | Pd catalyst | Co-polymer | Fluorescent sensors, OLEDs. | nih.gov |

Mechanistic Biological Studies of Carbazole Butanoic Acid Derivatives in Vitro

Investigation of Molecular Mechanisms in Biological Systems

The carbazole (B46965) nucleus, a prominent structural motif in many biologically active compounds, allows for a wide range of chemical modifications, leading to derivatives with diverse pharmacological profiles. nih.govmdpi.com In vitro studies have been crucial in pinpointing the specific molecular targets and pathways affected by these compounds.

Enzyme Inhibition Studies (e.g., Topoisomerase II Inhibition)

DNA topoisomerases are vital enzymes that regulate the topological state of DNA, making them significant targets in cancer therapy. nih.govresearchgate.net Certain carbazole derivatives have been identified as potent inhibitors of topoisomerase II (Topo II), an enzyme critical for DNA replication and chromatin organization. nih.govresearchgate.net

One study investigated a series of symmetrically substituted carbazole derivatives and found that 3,6-Di(2-furyl)-9H-carbazole acts as a novel catalytic inhibitor of Topo II. nih.govresearchgate.net This compound was shown to selectively inhibit the relaxation and decatenation activities of the Topo IIα isoform, with minimal impact on the IIβ isoform. nih.govresearchgate.net This selectivity is a noteworthy finding, as it suggests a potential for more targeted therapeutic effects. Further research into carbazole-thiosemicarbazone hybrids revealed that they can act as non-intercalative Topo II catalytic inhibitors, likely by occupying the enzyme's ATPase domain. nih.gov Specifically, compounds designated as C1 and C3 from this hybrid series demonstrated significant inhibition of Topo II activity at a concentration of 10 μM. nih.gov

| Compound/Derivative | Target Enzyme | Observed Effect | Concentration |

| 3,6-Di(2-furyl)-9H-carbazole | Topoisomerase IIα | Selective catalytic inhibition (relaxation and decatenation) | Not Specified |

| Carbazole-thiosemicarbazone hybrids (C1, C3) | Topoisomerase II | Significant catalytic inhibition | 10 μM |

Inhibition of Rho GTPase Rac1 Activation

The Rho family of small GTPases, particularly Rac1, plays a central role in regulating cell migration, proliferation, and invasion. researchgate.netnih.govnih.gov Aberrant Rac1 activity is a hallmark of various cancers, making it a compelling therapeutic target. nih.gov Building on a known Rac inhibitor, EHop-016, a series of new carbazole derivatives were synthesized and evaluated. researchgate.net

Among these, a derivative identified as compound 11b (also known as HV-107) emerged as a potent inhibitor of Rac1 activation. researchgate.net In both MDA-MB-231 and MDA-MB-435 breast cancer cell lines, compound 11b inhibited the activation of Rac1 by 55% at a concentration of 250 nM. researchgate.net This represented a four-fold improvement in in vitro efficacy compared to the lead compound, EHop-016, which has an IC50 of 1.1 µM for Rac1 inhibition. researchgate.net The inhibition of Rac1 and its close family member, Cdc42, is known to suppress cancer cell migration and invasion by affecting actin polymerization and the formation of lamellipodia and filopodia. plos.org

Anti-Migratory Activity Evaluation in Cell Lines

The ability of cancer cells to migrate is fundamental to metastasis. The inhibition of Rac1 activation by carbazole butanoic acid derivatives directly correlates with their capacity to impede cancer cell migration. researchgate.net

In vitro wound healing assays using the metastatic breast cancer cell line MDA-MB-231 demonstrated the anti-migratory potential of these compounds. Two derivatives, referred to as compounds 3b and 11b in the study, inhibited the migration of MDA-MB-231 cells by 32% and 34%, respectively, at a concentration of 10 µM. researchgate.net This level of activity was comparable to the parent compound EHop-016. researchgate.net Butyrate, a component of the this compound structure, has also been shown independently to inhibit the migration of colorectal cancer cells by affecting signaling pathways like Akt/ERK. researchgate.net

| Compound | Cell Line | Inhibition of Migration | Concentration |

| Compound 3b | MDA-MB-231 | 32% | 10 µM |

| Compound 11b (HV-107) | MDA-MB-231 | 34% | 10 µM |

Antimicrobial Activity Assessments

Carbazole derivatives have been extensively studied for their broad-spectrum antimicrobial properties, demonstrating activity against various bacterial and fungal pathogens. nih.govmdpi.comnih.gov

Antibacterial Studies

The antibacterial efficacy of carbazole derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. mdpi.com Studies have shown that certain derivatives exhibit potent activity, sometimes exceeding that of established antibiotics like amoxicillin. lmaleidykla.ltlmaleidykla.lt

For instance, against the Gram-positive bacterium Bacillus subtilis, 3-cyano-9H-carbazole, 3-iodo-9H-carbazole, and 3,6-diiodo-9H-carbazole were highly active, suppressing bacterial growth at a concentration of 31.25 μg/ml. lmaleidykla.ltlmaleidykla.lt In studies against Gram-negative Escherichia coli, 1,3,6-tribromo-9H-carbazole was the most effective, also showing activity at 31.25 μg/ml. lmaleidykla.ltlmaleidykla.lt Another study on newly synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives found strong action against Gram-positive bacteria, particularly Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) for several derivatives reaching 32 µg/mL. mdpi.com Some carbazole-based compounds have demonstrated MIC values as low as 0.5 to 2 µg/ml against various bacterial strains. nih.gov

| Derivative | Bacterial Strain | Activity (MIC) |

| 3-Cyano-9H-carbazole | Bacillus subtilis | 31.25 µg/mL |

| 3-Iodo-9H-carbazole | Bacillus subtilis | 31.25 µg/mL |

| 3,6-Diiodo-9H-carbazole | Bacillus subtilis | 31.25 µg/mL |

| 1,3,6-Tribromo-9H-carbazole | Escherichia coli | 31.25 µg/mL |

| 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives (compounds 2, 3, 4, 5, 7, 8, 9, 10) | S. aureus, S. epidermidis | 32 µg/mL |

Antifungal Studies

The antifungal potential of carbazole derivatives has been established against a range of human fungal pathogens, including various Candida species. nih.govrhhz.net Research has focused on identifying compounds effective against both planktonic fungal cells and resilient biofilm structures. nih.gov